![molecular formula C11H10F3NO2 B14204587 Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- CAS No. 825628-62-4](/img/structure/B14204587.png)
Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- is a chemical compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid where the carboxylic acid group is replaced by an amide group. This particular compound features a trifluoromethyl group, which is known for its significant impact on the chemical and physical properties of molecules, making it valuable in various scientific and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- typically involves the reaction of benzoic acid derivatives with amines under specific conditions. One common method is the direct condensation of carboxylic acids and amines in the presence of catalysts such as diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This method is considered green, rapid, and highly efficient.
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as the use of continuous flow reactors to ensure consistent quality and yield. The choice of solvents, temperature, and pressure conditions are optimized to maximize the efficiency of the reaction while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized benzamides.
Wissenschaftliche Forschungsanwendungen
Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. This can lead to the modulation of enzymatic activities and signaling pathways, resulting in various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzamide: The simplest amide derivative of benzoic acid, lacking the trifluoromethyl group.
N,N-Dimethylbenzamide: A derivative with two methyl groups attached to the nitrogen atom.
3-Aminobenzamide: Contains an amino group in addition to the amide group.
Uniqueness
The presence of the trifluoromethyl group in Benzamide, N-[(1R)-3-oxo-1-(trifluoromethyl)propyl]- distinguishes it from other benzamides. This group significantly enhances the compound’s chemical stability, lipophilicity, and biological activity, making it particularly valuable in pharmaceutical and industrial applications .
Eigenschaften
CAS-Nummer |
825628-62-4 |
|---|---|
Molekularformel |
C11H10F3NO2 |
Molekulargewicht |
245.20 g/mol |
IUPAC-Name |
N-[(2R)-1,1,1-trifluoro-4-oxobutan-2-yl]benzamide |
InChI |
InChI=1S/C11H10F3NO2/c12-11(13,14)9(6-7-16)15-10(17)8-4-2-1-3-5-8/h1-5,7,9H,6H2,(H,15,17)/t9-/m1/s1 |
InChI-Schlüssel |
AMDCPFRQTPLYGU-SECBINFHSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CC=O)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC(CC=O)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzenemethanamine, N-[2-(phenylseleno)hexylidene]-](/img/structure/B14204509.png)

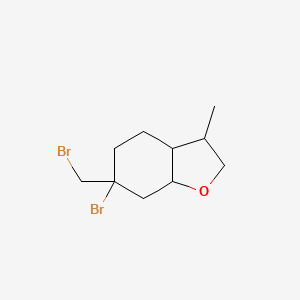

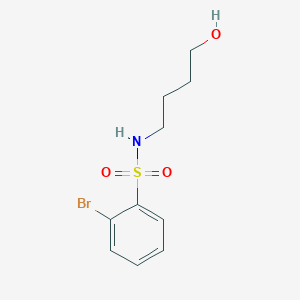
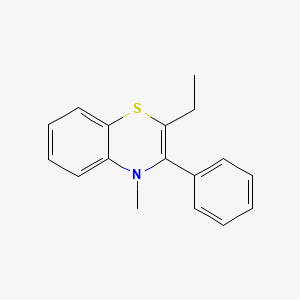
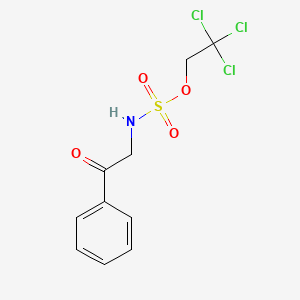
![3-{[4-(2-Phenoxyethyl)piperazin-1-yl]methyl}benzonitrile](/img/structure/B14204566.png)

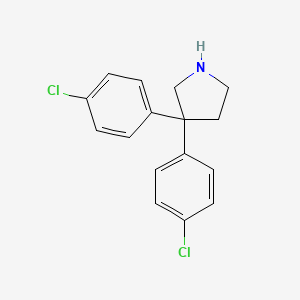
![N-[(4-Methoxyphenyl)methylidene]-4-nitrobenzene-1-sulfonamide](/img/structure/B14204574.png)
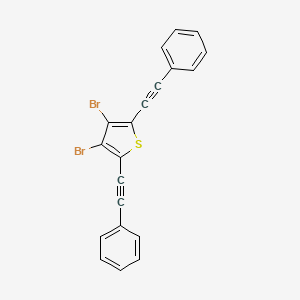

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}pyrazine-2-carboxamide](/img/structure/B14204593.png)
